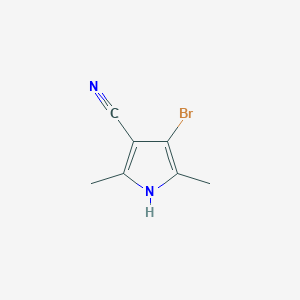

(4-Bromo-5-methylpyridin-2-yl)methanol

Übersicht

Beschreibung

“(4-Bromo-5-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO. It is a white to pale reddish-yellow to orange to brown solid or liquid .

Molecular Structure Analysis

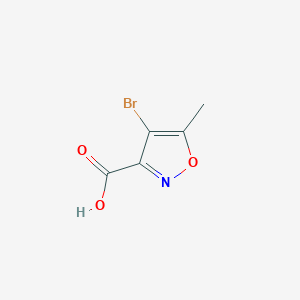

The molecular structure of “(4-Bromo-5-methylpyridin-2-yl)methanol” has been analyzed using Density Functional Theory methods with the 6-311G (d,p) basis set . The InChI code for this compound is 1S/C7H8BrNO/c1-5-2-6 (4-10)9-3-7 (5)8/h2-3,10H,4H2,1H3 .

Physical And Chemical Properties Analysis

“(4-Bromo-5-methylpyridin-2-yl)methanol” has a molecular weight of 202.05 g/mol . It is a white to pale reddish-yellow to orange to brown solid or liquid .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Pyrimidine Derivatives

“(4-Bromo-5-methylpyridin-2-yl)methanol” can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have been found to exhibit a wide range of pharmacological activities . For instance, some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Anti-Fibrosis Activity

The pyrimidine derivatives synthesized using “(4-Bromo-5-methylpyridin-2-yl)methanol” have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed as novel anti-fibrotic drugs .

Flow Synthesis of 2-Methylpyridines

“(4-Bromo-5-methylpyridin-2-yl)methanol” can also be used in the flow synthesis of 2-methylpyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Green Chemistry

The flow synthesis method using “(4-Bromo-5-methylpyridin-2-yl)methanol” is a greener approach than conventional batch reaction protocols . It produces α-methylated pyridines with a high degree of selectivity .

Industrial Applications

Methylpyridines, which can be synthesized using “(4-Bromo-5-methylpyridin-2-yl)methanol”, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Medicinal Chemistry

“(4-Bromo-5-methylpyridin-2-yl)methanol” is an important component in medicinal chemistry. It can be used to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines .

Wirkmechanismus

Target of Action

Similar compounds such as pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors have been synthesized from related compounds . Therefore, it’s possible that (4-Bromo-5-methylpyridin-2-yl)methanol may also interact with similar targets.

Biochemical Pathways

Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight (20205) and structure suggest that it may have suitable properties for absorption and distribution .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

(4-bromo-5-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOJYBFEYBMKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630692 | |

| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-5-methylpyridin-2-yl)methanol | |

CAS RN |

820224-83-7 | |

| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)